![molecular formula C14H17BrN4O4S2 B2693944 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane CAS No. 1903359-17-0](/img/structure/B2693944.png)
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane
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Description
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane, also known as BSID, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a diazepane derivative that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Diazotransfer Reagent Innovations
Imidazole-based sulfonyl azides, such as imidazole-1-sulfonyl azide hydrochloride, have been designed and synthesized, showing significant promise as "diazo donors" in converting primary amines into azides and activated methylene substrates into diazo compounds. These compounds are notable for their preparation from cost-effective materials, shelf stability, and ease of crystallization, making them advantageous for large-scale applications (Goddard-Borger & Stick, 2007). The updated synthesis approaches for safer and more stable forms of these reagents, such as the hydrogen sulfate salt, further enhance their utility by mitigating stability and detonation risks associated with the parent compound and its HCl salt (Potter et al., 2016).
Advances in Multicomponent Synthesis
Research on multicomponent reactions followed by intramolecular nucleophilic substitutions has demonstrated efficient pathways to synthesize diazepane systems. Notably, 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones have been synthesized through Ugi reactions followed by cyclization, showcasing the versatility of sulfonyl-containing compounds in constructing complex heterocyclic frameworks (Banfi et al., 2007).
Catalytic Applications and Synthesis
Ionic liquids containing imidazolium groups have been utilized as catalysts for various synthesis reactions, demonstrating their effectiveness in promoting condensation reactions and enhancing yields while providing environmental benefits through the reuse and recyclability of the catalysts. Studies involving the use of sulfonic acid-functionalized ionic liquids underscore their potential in the eco-friendly synthesis of complex organic compounds, such as dibenzo[a,j]xanthenes and polyhydroquinoline derivatives (Gong et al., 2009; Khaligh, 2014).
Exploration of Stability and Safety
Investigations into the safety aspects of various imidazole-1-sulfonyl azide salts have identified alternatives with improved handling safety. The comparison of their sensitivities to heat, impact, friction, and electrostatic discharge has provided valuable insights into the safer application of these compounds in research and industrial settings (Fischer et al., 2012).
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O4S2/c15-12-2-4-13(5-3-12)24(20,21)18-6-1-7-19(9-8-18)25(22,23)14-10-16-11-17-14/h2-5,10-11H,1,6-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKIWSGJJLDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane |
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